methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate
Overview
Description
Methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate is a complex organic compound with a unique structure that includes an indene moiety and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate typically involves the condensation of 1,3-dioxo-1,3-dihydro-2H-indene-2-carbaldehyde with methyl 4-aminobenzoate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The indene moiety can participate in π-π stacking interactions, while the benzoate ester can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}phenyl 2-furoate: Similar structure with a furoate ester instead of a benzoate ester.
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: Contains a similar indene moiety but with a different functional group.
Uniqueness
Methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate is unique due to its specific combination of an indene moiety and a benzoate ester, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
methyl 4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-23-18(22)11-6-8-12(9-7-11)19-10-15-16(20)13-4-2-3-5-14(13)17(15)21/h2-10,20H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKYCISONQZCEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.